1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-4-6-5(3-9(7)12)1-2-8(6)11/h3-4,8,12H,1-2,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDKOSOUISRKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001261580 | |
| Record name | 1H-Inden-5-ol, 1-amino-6-bromo-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-16-5 | |
| Record name | 1H-Inden-5-ol, 1-amino-6-bromo-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Inden-5-ol, 1-amino-6-bromo-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations of 1 Amino 6 Bromo 2,3 Dihydro 1h Inden 5 Ol
Retrosynthetic Analysis and Proposed Synthetic Pathways
A retrosynthetic analysis of 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol reveals several potential synthetic routes. The primary disconnections involve the functional groups attached to the indane core: the C1-amino group, the C5-hydroxyl group, and the C6-bromo group.
The core of the retrosynthetic strategy revolves around the principle of functional group interconversion (FGI). The target molecule can be disconnected to a key intermediate, a substituted 1-indanone (B140024). The C1-amino group can be retrosynthetically derived from a 1-keto group through reductive amination. This disconnection leads back to 5-hydroxy-6-bromo-1-indanone (A) . Further disconnection of the hydroxyl and bromo groups on the aromatic ring of intermediate A leads to simpler, more accessible precursors. For instance, the hydroxyl and bromo substituents can be envisioned as being introduced onto a pre-formed 1-indanone core.
Another key transformation is the conversion of an alcohol to a leaving group to facilitate nucleophilic substitution. For example, an alcohol can be converted to an alkyl halide, which is a good substrate for SN2 reactions. youtube.com This principle is fundamental in many synthetic sequences.
The general approach to synthesis often begins with a simple alkane, which can be functionalized by introducing a leaving group, typically a halogen, via free radical bromination. rsc.org This initial step opens the door to a variety of subsequent transformations.
Retrosynthetic Disconnection of this compound:
C-N bond disconnection: this compound <-- Reductive Amination <-- 5-hydroxy-6-bromo-1-indanone (A)
Aromatic C-Br bond disconnection: 5-hydroxy-6-bromo-1-indanone (A) <-- Electrophilic Bromination <-- 5-hydroxy-1-indanone (B188539) (B)
Aromatic C-O bond disconnection: 5-hydroxy-1-indanone (B) <-- Friedel-Crafts Cyclization / Functional Group Manipulation <-- Substituted Phenylpropionic Acid or similar precursor.
The construction of the indane skeleton itself can be achieved through various methods, often involving intramolecular cyclization reactions. A common and effective method is the Friedel-Crafts acylation of a suitably substituted phenylpropionic acid or its corresponding acid chloride. chemicalbook.comresearchgate.net For example, 3-phenylpropionic acid derivatives can be cyclized in the presence of a strong acid catalyst to yield 1-indanones. beilstein-journals.org
A particularly relevant pathway for the synthesis of the key intermediate, 5-hydroxy-1-indanone, starts from 2,6-dibromophenol (B46663). beilstein-journals.orggoogle.com This approach involves the reaction of 2,6-dibromophenol with 3-chloropropionyl chloride to form 2,6-dibromophenyl 3-chloropropionate. This intermediate then undergoes a Lewis acid-catalyzed intramolecular Friedel-Crafts reaction to yield 4,6-dibromo-5-hydroxy-1-indanone, which can subsequently be debrominated to afford 5-hydroxy-1-indanone. beilstein-journals.orggoogle.com
Alternative strategies for indanone synthesis include the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and the rhodium-catalyzed intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. organic-chemistry.org
| Precursor Compound | Reaction Type | Product | Reference(s) |
| 3-Arylpropionic acids | Friedel-Crafts Cyclization | Substituted 1-Indanones | beilstein-journals.org |
| 2,6-Dibromophenol | Acylation and Friedel-Crafts Cyclization | 4,6-Dibromo-5-hydroxy-1-indanone | beilstein-journals.orggoogle.com |
| Unsaturated aryl iodides | Palladium-catalyzed Carbonylative Cyclization | Indanones | organic-chemistry.org |
Direct and Indirect Synthesis Routes to this compound
The forward synthesis of this compound can be approached through a sequence of reactions that introduce the required functional groups onto the indane core. The order of these reactions is critical for achieving the desired regioselectivity.
The introduction of a bromine atom at the C6 position of the indane ring requires careful consideration of the directing effects of the existing substituents. In the case of a 5-hydroxy-1-indanone intermediate, the hydroxyl group is an activating, ortho-, para-directing group. Therefore, direct bromination would likely lead to substitution at the C4 and C6 positions.
A study on the bromination of 5,6-disubstituted-indan-1-ones with bromine (Br₂) under different conditions demonstrated the complexity of achieving regioselectivity. For instance, bromination of 5,6-dimethoxyindan-1-one in acetic acid resulted in dibromination at the C2 and C4 positions. nih.gov However, when the reaction was carried out in the presence of a base like potassium carbonate, monobromination at the C4 position was observed. nih.gov In contrast, 5,6-dihydroxyindan-1-one underwent dibromination on the aromatic ring at the C4 and C7 positions under both acidic and basic conditions. nih.gov
To achieve the desired 6-bromo substitution pattern on a 5-hydroxy-1-indanone, a blocking/deblocking strategy might be necessary, or the bromine could be introduced at an earlier stage of the synthesis before the formation of the indanone ring. An alternative is to start with a precursor that already contains the desired bromine substituent, such as 3-(3-bromo-4-hydroxyphenyl)propionic acid, and then perform the intramolecular cyclization.
| Substrate | Reagent | Conditions | Product(s) | Reference(s) |
| 5,6-Dimethoxyindan-1-one | Br₂ | Acetic Acid, RT | 2,4-Dibromo-5,6-dimethoxyindan-1-one | nih.gov |
| 5,6-Dimethoxyindan-1-one | Br₂ | K₂CO₃, ~0 °C | 4-Bromo-5,6-dimethoxyindan-1-one | nih.gov |
| 5,6-Dihydroxyindan-1-one | Br₂ | Acetic Acid or KOH | 4,7-Dibromo-5,6-dihydroxyindan-1-one | nih.gov |
The introduction of the C1-amino group is typically achieved through the reductive amination of the corresponding 1-indanone. nih.gov This reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ to the desired amine.
Stereocontrol during the reduction of the imine is a critical aspect if a specific enantiomer of the final product is desired. Asymmetric reduction of 1-indanones can be achieved using chiral catalysts. For example, copper hydride (CuH)-catalyzed asymmetric reduction or the Corey-Bakshi-Shibata (CBS) reduction of indanone derivatives can provide enantioenriched indanols, which can then be converted to the corresponding amines. acs.org Another approach involves the use of enzymes, such as transaminases, which can catalyze the asymmetric amination of ketones with high stereoselectivity. derpharmachemica.com
A process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan has been developed, highlighting the importance of reaction conditions in controlling stereoselectivity. derpharmachemica.com The use of a K₂HPO₄/Triethylbenzylammonium chloride (TEBAC) reagent system was found to be crucial for retaining the desired stereochemistry. derpharmachemica.com
| Substrate | Reagent(s) | Key Feature | Product | Reference(s) |
| 1-Indanone derivatives | Aminoacetaldehyde dimethyl acetal, NaCNBH₃ | Reductive amination | 1-Aminoindan derivatives | nih.gov |
| Indanone derivatives | CuH catalyst or CBS reagent | Enantioselective reduction | Enantioenriched indanols | acs.org |
| (S)-2,3-dihydro-1H-indan-1-ol | Propargylamine, K₂HPO₄/TEBAC | Stereoretentive amination | R-(+)-N-propargyl-1-aminoindan | derpharmachemica.com |
The introduction of the C5-hydroxyl group is a key step in the synthesis. As mentioned earlier, a synthetic route starting from 2,6-dibromophenol allows for the construction of 5-hydroxy-1-indanone. beilstein-journals.orggoogle.com This method provides a direct entry to the required phenolic indanone core.
Direct hydroxylation of a pre-existing indane ring is challenging due to the difficulty in controlling site-specificity. However, methods for the hydroxylation of C-H bonds are an active area of research. For example, the introduction of a hydroxyl group at the C9 position of a trans-indanone has been achieved by treating the potassium enolate with dimethyldioxirane (B1199080) (DMDO), affording the alcohol as a single diastereoisomer. nih.gov While this example is for an allylic position, it demonstrates the potential for direct hydroxylation under specific conditions.
A more classical approach would involve a Baeyer-Villiger oxidation of a suitable indanone precursor, followed by hydrolysis, or the use of a precursor that already contains a protected hydroxyl group, which is deprotected at a later stage of the synthesis.
Optimization of Reaction Conditions and Yield Enhancement
The enhancement of reaction yields and the optimization of conditions are pivotal in the synthesis of complex molecules like this compound. This involves a systematic approach to screening catalysts, ligands, and solvents, and refining purification methods.
Catalyst Screening and Ligand Design for Selective Synthesis
The stereoselective synthesis of this compound, particularly the control of the stereochemistry at the C1 position, is a significant challenge. The primary route to this compound involves the asymmetric reduction of its ketone precursor, 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one. Achieving high enantioselectivity in this step necessitates careful catalyst and ligand selection.
Drawing parallels from the synthesis of structurally similar aminoindanols, catalyst systems based on metals like copper, magnesium, and ruthenium are prime candidates for investigation. mdpi.comnih.gov For instance, in related syntheses, chiral bis(oxazoline) ligands complexed with Lewis acids such as magnesium or zinc triflate have been effective in catalyzing enantioselective additions. nih.gov Similarly, copper(II) acetate (B1210297) paired with C(1)-symmetric camphor-derived amino pyridine (B92270) ligands has shown high efficiency in related nitro-aldol reactions, suggesting its potential applicability. researchgate.net
The design process for ligands is crucial. Ligands such as py-box and conformationally constrained py-inda-box are evaluated for their ability to create a chiral pocket around the metal center, thereby directing the approach of the reducing agent to one face of the ketone. nih.gov The electronic and steric properties of the ligand are systematically modified to maximize diastereoselectivity and enantioselectivity.
| Catalyst System | Ligand Type | Relevant Transformation | Potential Application |
|---|---|---|---|
| MgI₂, Mg(OTf)₂, Zn(OTf)₂ | Bis(oxazoline) (e.g., cyclopropyl (B3062369) bis(oxazoline)) | Free Radical Conjugate Additions nih.gov | Asymmetric reduction of ketone precursor |
| Copper(II) Acetate | Camphor-derived Amino Pyridine | Enantioselective Henry Reaction researchgate.net | Asymmetric reduction of ketone precursor |
| Copper-diimine Complex | Diimine Ligands | Oxidative C-H Amination mdpi.com | Direct amination strategies |
| Ruthenium(II) | Amino Alcohol Derivatives | Asymmetric Transfer Hydrogenation | Asymmetric reduction of ketone precursor |
Solvent Effects and Reaction Kinetics
The choice of solvent can profoundly influence reaction rates and selectivity. While specific kinetic data for the synthesis of this compound is not extensively documented, general principles from related aminoindanol (B8576300) syntheses apply. The reduction of the ketone precursor is typically performed in aprotic solvents that can solvate the metal-catalyst complex without interfering with the reaction.
Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly employed, for instance, in reductions using borane-THF complexes. nih.gov For transformations involving different Lewis acids, chlorinated solvents like dichloromethane (B109758) (DCM) or non-polar solvents like toluene (B28343) have been explored, although in some related cyclization attempts, these were found to be ineffective, highlighting the need for empirical screening. whiterose.ac.uk The synthesis of the precursor, 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one, utilizes an aqueous medium for the final hydrolysis and precipitation step, demonstrating the versatility of solvent choice across the synthetic sequence. chemicalbook.com
The reaction kinetics are monitored to understand the impact of solvent, temperature, and catalyst loading. This allows for the optimization of reaction times and helps to minimize the formation of byproducts.
| Solvent | Synthetic Step | Rationale/Observation |
|---|---|---|
| Water | Hydrolysis and precipitation of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one chemicalbook.com | Effective for hydrolysis and isolation of the intermediate. |
| Tetrahydrofuran (THF) | Reduction of oximes/ketones with borane (B79455) complexes nih.gov | Standard aprotic solvent for hydride reductions. |
| Dichloromethane (DCM) | Screened for Lewis acid-catalyzed cyclizations whiterose.ac.uk | Common solvent for a range of organic reactions. |
| Toluene | Screened for Lewis acid-catalyzed cyclizations whiterose.ac.uk | High-boiling non-polar solvent, suitable for reactions requiring elevated temperatures. |
Isolation and Purification Techniques for Complex Intermediates
The multi-step synthesis of this compound generates several intermediates that require robust isolation and purification techniques. For precursors like 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one, a straightforward method involves adjusting the pH of the aqueous reaction mixture to induce precipitation, followed by filtration and washing with water to yield a solid product with high purity. chemicalbook.com
For non-crystalline intermediates or for removing closely related impurities, flash column chromatography is the method of choice. For example, the related intermediate 6-bromo-5-nitro-indan-1-one is purified using a gradient of ethyl acetate in petroleum ether. chemicalbook.com
Given that the final product is a chiral amino alcohol, chiral resolution is a critical purification step if the asymmetric synthesis is not perfectly selective. Two common strategies are:
Diastereomeric Salt Formation: The racemic amino alcohol is treated with a chiral acid, such as (S)-2-phenylpropionic acid or derivatives of tartaric acid. mdpi.comresearchgate.net The resulting diastereomeric salts exhibit different solubilities, allowing one diastereomer to be selectively crystallized and then filtered. The desired enantiomer is subsequently liberated by treatment with a base.
Enzymatic Kinetic Resolution: A lipase (B570770), such as immobilized Candida antarctica lipase (CALB), is used to selectively acylate one enantiomer of the amino alcohol in the presence of an acyl donor. nih.govresearchgate.net This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can be separated chromatographically.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve safety. In the context of synthesizing this compound, several green strategies can be envisioned.
One major focus is the use of biocatalysis. The enantioselective reduction of the ketone precursor could be achieved using whole-cell systems like baker's yeast or isolated reductase enzymes. nih.gov This approach avoids the use of metal-based catalysts and often proceeds under mild conditions in aqueous media. As mentioned, lipases are already used for the kinetic resolution of related aminoindanols, representing a well-established green technique. nih.govresearchgate.net
Another green approach involves designing synthetic routes that bypass hazardous reagents and intermediates. For instance, routes that avoid nitration steps are preferable due to the toxicity and safety concerns associated with nitrating agents and nitro-aromatic compounds. nih.gov Challenges in a related synthesis included managing a nitro group reduction to ensure minimal residual levels of the mutagenic aromatic nitro starting material. acs.org
Solvent selection is also a key aspect of green chemistry. The ideal synthesis would utilize water or other benign solvents like ethanol, minimizing the use of hazardous chlorinated or aprotic polar solvents. nih.gov The synthesis of the precursor 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one, which uses water as a solvent for the hydrolysis step, is an example of this principle in action. chemicalbook.com Furthermore, developing processes that operate under continuous flow conditions can offer better control, improved safety, and potentially higher yields, as demonstrated in the reduction of a related nitroaniline derivative. nih.gov
Iii. Stereochemical Investigations and Enantioselective Synthesis of 1 Amino 6 Bromo 2,3 Dihydro 1h Inden 5 Ol
Identification and Characterization of Stereoisomers
The 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol molecule possesses a chiral center at the C1 position, where the amino group is attached. This gives rise to the existence of two enantiomers: (R)-1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol and (S)-1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol. However, specific studies detailing the isolation, purification, and characterization (e.g., melting point, optical rotation) of these individual stereoisomers are not found in the reviewed literature. For related compounds like 2-bromo-2,3-dihydro-1H-inden-1-ols, all four possible stereoisomers have been synthesized and studied, but this data does not apply to the title compound. figshare.com
Asymmetric Synthetic Routes to Enantiomerically Pure Forms
The synthesis of enantiomerically pure aminoindanes is a significant area of chemical research. However, specific, documented methods for the enantioselective synthesis of this compound are not described in the available search results. General strategies that could theoretically be applied are mentioned below, but their successful application to this specific substrate has not been reported.
Determination of Absolute Configuration
Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is critical. While standard methods exist, their specific application to this compound is not documented.
Chiroptical Spectroscopy (e.g., ECD, ORD)Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that are highly sensitive to molecular chirality and are commonly used to assign the absolute configuration of stereoisomers. These methods compare experimentally measured spectra to those predicted by quantum-chemical calculations for a known configuration. No published ECD or ORD spectra or related analytical data could be found for the enantiomers of this compound.
Data Tables
Table 1: Stereoisomer Properties
| Property | (R)-enantiomer | (S)-enantiomer |
|---|---|---|
| Melting Point | Data not available | Data not available |
Table 2: Asymmetric Synthesis Route Summary
| Method | Catalyst/Auxiliary | Diastereomeric/Enantiomeric Excess | Yield | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Data not available | Data not available | Data not available | N/A |
| Asymmetric Catalysis | Data not available | Data not available | Data not available | N/A |
Derivatization for X-ray Crystallography
No published studies detailing the derivatization of this compound for the purpose of X-ray crystallographic analysis were found.
Advanced NMR Techniques (e.g., Mosher's Method, NOESY)
There are no available research findings on the use of advanced NMR techniques, such as Mosher's method or NOESY, for the stereochemical investigation of this compound.
Iv. Advanced Spectroscopic Analysis and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
High-resolution NMR spectroscopy would be the cornerstone for elucidating the precise connectivity and stereochemistry of the molecule.
1D and 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, would provide initial information about the chemical environment of the hydrogen and carbon atoms. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons on the five-membered ring, and the protons of the amino and hydroxyl groups. The ¹³C NMR spectrum would complement this by identifying the chemical shifts of all carbon atoms in the molecule.
Two-dimensional (2D) NMR experiments would be crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, establishing the connectivity of protons within the dihydroindene ring system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire carbon skeleton and confirming the positions of substituents on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the substituents on the five-membered ring.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 6.8 - 7.5 | s | - |
| CH-OH | 4.5 - 5.0 | m | - |
| CH-NH₂ | 3.8 - 4.3 | m | - |
| CH₂ | 2.5 - 3.2 | m | - |
| NH₂ | 1.5 - 3.0 | br s | - |
| OH | 4.0 - 5.5 | br s | - |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-aromatic (C-OH) | 150 - 160 |
| C-aromatic (C-Br) | 110 - 120 |
| C-aromatic | 120 - 145 |
| CH-OH | 70 - 80 |
| CH-NH₂ | 55 - 65 |
| CH₂ | 30 - 40 |
Note: These are predicted values and may vary based on the specific electronic environment.
Conformational Analysis via NMR
The five-membered ring of the dihydroindene scaffold is not planar and can adopt various conformations. NOESY data, in conjunction with the measurement of coupling constants, would allow for a detailed conformational analysis. By determining the preferred conformation of the ring, the spatial arrangement of the amino and hydroxyl groups relative to the fused benzene (B151609) ring can be established.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C=C stretching of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-O and C-N stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹), while the C-Br stretching vibration would appear at lower wavenumbers, typically below 700 cm⁻¹.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200 - 3600 |
| N-H | Stretching | 3200 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O | Stretching | 1000 - 1250 |
| C-N | Stretching | 1000 - 1200 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight of the compound, which in turn would confirm its elemental composition. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom.
Analysis of the fragmentation pathways through techniques like tandem mass spectrometry (MS/MS) would offer further structural insights. The fragmentation would likely involve the loss of small molecules such as water, ammonia (B1221849), and hydrogen bromide, as well as characteristic cleavages of the dihydroindene ring system.
X-ray Diffraction Analysis for Solid-State Structure Determination
The most definitive method for determining the three-dimensional structure of a crystalline solid is X-ray diffraction analysis.
Single Crystal Growth and Data Collection
To perform this analysis, a high-quality single crystal of this compound would need to be grown. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the arrangement of atoms within the crystal lattice. This analysis would provide precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding in the solid state. This would unambiguously confirm the connectivity and stereochemistry of the molecule.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Analysis of Intermolecular Interactions and Packing
A detailed analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the availability of its determined crystal structure. Such an analysis would typically involve the identification and characterization of non-covalent interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces, which govern how individual molecules are arranged in the solid state. The study of these interactions is crucial for understanding the physical properties of the compound, including its melting point, solubility, and polymorphism. As no crystallographic studies for this specific compound have been published, a discussion of its molecular packing and intermolecular forces remains speculative.
Further research and successful crystallization of this compound are required to enable the experimental determination of its crystal structure. Such data would be invaluable for a complete understanding of its chemical and physical properties.
V. Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable conformation (the lowest energy state). For 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol, a DFT study, likely using a functional such as B3LYP with a basis set like 6-31G(d,p) or larger, would be performed. researchgate.net This calculation would yield the optimized bond lengths, bond angles, and dihedral angles of the molecule. The resulting data provides a precise three-dimensional model of the molecule at its energy minimum.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Example Data) No experimental or theoretical data for these parameters are available in the searched literature. The following table is a hypothetical representation.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N | 1.47 | ||
| C-Br | 1.90 | ||
| C-O | 1.36 | ||
| C-C (aromatic) | 1.40 | ||
| C-C (aliphatic) | 1.54 | ||
| N-C-C | 109.5 | ||
| Br-C-C | 120.0 | ||
| O-C-C | 120.0 |
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com An FMO analysis for this compound would calculate the energies of the HOMO and LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. rsc.org
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Example Data) Specific FMO analysis data for this compound is not available in the provided search results. The table below is for illustrative purposes.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface. Different colors represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials. An ESP map for this compound would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While DFT provides a static picture of a single, optimized molecule, molecular dynamics (MD) simulations can model the behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the different conformations the molecule can adopt at a given temperature. This analysis is crucial for understanding the flexibility of the dihydroindene ring and the rotational freedom of the amino and hydroxyl substituents. The results would provide a conformational landscape, showing the relative energies of different conformers and the energy barriers between them.
In Silico Prediction of Reactivity and Reaction Mechanisms
In silico methods can be used to predict the reactivity of a molecule and to explore potential reaction mechanisms. ucj.org.ua Based on the electronic properties derived from quantum chemical calculations, such as the FMO analysis and ESP maps, one could predict the most likely sites for electrophilic or nucleophilic attack. For instance, the electron-rich aromatic ring, activated by the amino and hydroxyl groups, would be a likely site for electrophilic substitution. Computational modeling can also be used to calculate the transition state energies for proposed reaction pathways, allowing for the determination of the most favorable mechanism.
Structure-Activity Relationship (SAR) Modeling and Pharmacophore Development
Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. nih.govnih.gov If a series of related compounds, including this compound, were to be synthesized and tested for a specific biological activity, a quantitative structure-activity relationship (QSAR) model could be developed. mdpi.com This involves identifying molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that are correlated with the observed activity. nih.gov
From a validated SAR model, a pharmacophore can be developed. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.gov For this compound, a pharmacophore model would highlight the spatial arrangement of the amino, bromo, and hydroxyl groups that is putatively responsible for its biological effect. This model would be invaluable for designing new, potentially more potent, molecules. mdpi.comnih.gov
No Publicly Available Research Data for Computational Studies of this compound
Following a comprehensive and exhaustive search of scientific databases and public literature, it has been determined that there is no available research data concerning the computational chemistry and theoretical investigations of the chemical compound This compound .
The specific areas of inquiry, namely molecular docking studies, ligand-protein interaction prediction, binding mode analysis, binding affinity, and energetic landscape evaluations, have yielded no results for this particular molecule. While searches did identify data for structurally related compounds, such as the ketone analog 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one, the strict requirement to focus solely on This compound prevents the use of such information.
A search in the PubChem database located an entry for an isomer, 3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol, but the database entry explicitly notes the absence of any associated literature. This further confirms the lack of published research on this class of compounds.
As a result, the generation of a scientifically accurate and informative article as per the requested outline is not possible. The creation of detailed research findings and data tables would require non-existent data and would therefore be speculative and without a factual basis.
Vi. Derivatization Strategies and Analogue Synthesis for Targeted Research
Chemical Modification of Hydroxyl and Amine Functional Groups
The primary amine and hydroxyl groups of 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol are nucleophilic centers that can readily undergo a range of chemical transformations. These modifications allow for the systematic alteration of the molecule's polarity, hydrogen bonding capacity, and steric profile.
The phenolic hydroxyl group can be converted into esters and ethers to explore the impact of modifying this hydrogen bond donor.
Esterification: The hydroxyl group can be acylated to form esters. This transformation is typically achieved by reacting the parent compound with acyl chlorides or anhydrides in the presence of a base. The resulting esters can modulate the compound's lipophilicity and may act as prodrugs, which can be hydrolyzed in vivo to release the active phenolic compound. A variety of ester derivatives can be synthesized to investigate the influence of different acyl groups on the molecule's properties. medcraveonline.com
Etherification: The formation of ethers is another common modification of phenolic hydroxyl groups. The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a standard method. This modification removes the hydrogen-bonding ability of the hydroxyl group and introduces different alkyl or aryl substituents, which can probe steric and electronic interactions with biological targets.
Table 1: Potential Reagents for Esterification and Etherification
| Reaction Type | Reagent Class | Example Reagent | Potential Product |
|---|---|---|---|
| Esterification | Acyl Halide | Acetyl chloride | 1-amino-6-bromo-2,3-dihydro-1H-inden-5-yl acetate (B1210297) |
| Esterification | Anhydride | Acetic anhydride | 1-amino-6-bromo-2,3-dihydro-1H-inden-5-yl acetate |
The primary amine at the 1-position is a key site for modification, allowing for the introduction of a wide array of substituents. masterorganicchemistry.com
Acylation: The amine can be readily acylated to form amides using acyl chlorides or anhydrides. This modification can alter the basicity of the nitrogen and introduce various functional groups. The choice of the acylating agent can significantly impact the biological activity and physical properties of the resulting derivative.
Alkylation: Reductive amination is a common method for the alkylation of primary amines. This involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride. This method can be used to introduce a range of alkyl groups, from small methyl groups to larger, more complex moieties. Direct alkylation with alkyl halides can also be employed, though it may be less selective and can lead to over-alkylation.
Table 2: Potential Reagents for Acylation and Alkylation
| Reaction Type | Reagent Class | Example Reagent | Potential Product |
|---|---|---|---|
| Acylation | Acyl Halide | Benzoyl chloride | N-(6-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide |
Exploration of Substituent Effects on Reactivity and Properties
The electronic nature of the substituents on the aromatic ring of this compound significantly influences the reactivity of its functional groups. The interplay between the electron-donating hydroxyl and amino groups and the electron-withdrawing bromo group creates a unique electronic environment.
Derivatization of the hydroxyl and amino groups, as described above, will alter the electron density of the aromatic ring. For instance, acylation of the amino group will make it less electron-donating, which in turn can affect the reactivity of the aryl bromide in cross-coupling reactions. Similarly, etherification of the hydroxyl group will have a different electronic impact than esterification. A systematic exploration of these substituent effects is critical for understanding and predicting the molecule's chemical behavior and for designing synthetic routes to more complex analogues.
Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Diversification
The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and nitrogen-containing substituents. These reactions are powerful tools for creating chemical diversity and for the synthesis of novel analogues.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. tcichemicals.com In the context of this compound, this reaction would involve the palladium-catalyzed coupling of the aryl bromide with a boronic acid or boronic ester. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for late-stage functionalization. nih.gov The unprotected amine and hydroxyl groups on the indenol scaffold are generally compatible with Suzuki-Miyaura conditions, although optimization of the catalyst, ligand, and base may be necessary to achieve high yields. nih.gov
Table 3: Illustrative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product |
|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 1-amino-6-phenyl-2,3-dihydro-1H-inden-5-ol |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction allows for the introduction of a diverse range of primary and secondary amines at the 6-position of the indenol core, replacing the bromine atom. organic-chemistry.org The development of specialized ligands has greatly expanded the scope of this reaction, enabling the coupling of a wide variety of amines under relatively mild conditions. nih.govnih.gov This strategy is particularly valuable for the synthesis of analogues containing different nitrogen-based functional groups, which can significantly influence the pharmacological properties of the molecule.
Table 4: Illustrative Buchwald-Hartwig Amination Reaction
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product |
|---|---|---|---|
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | 1-amino-6-(morpholin-4-yl)-2,3-dihydro-1H-inden-5-ol |
Synthesis of Polyfunctionalized Indane Derivatives
The synthesis of polyfunctionalized indane derivatives from a starting scaffold like This compound is a nuanced endeavor that relies on the principles of chemoselectivity and sequential functionalization. The presence of three distinct functional groups—an amine, a bromine atom, and a hydroxyl group—on the indane core offers a versatile platform for structural elaboration. Strategic manipulation of these groups allows for the introduction of a wide array of substituents, leading to diverse analogues for targeted research. General reviews on the synthesis of indanes and indenes highlight various cyclization and functionalization methodologies that can be adapted for such purposes. nih.govresearchgate.net
The primary approach to derivatizing this trifunctional scaffold involves a sequence of protection, functionalization, and deprotection steps. The relative reactivity of the amino, bromo, and hydroxyl groups dictates the synthetic strategy. Generally, the amino and hydroxyl groups are more nucleophilic and reactive towards electrophiles than the bromo-substituted aromatic ring is towards nucleophilic substitution. Conversely, the carbon-bromine bond is susceptible to transition-metal-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.govnih.gov
A plausible synthetic pathway for creating polyfunctionalized derivatives would commence with the selective protection of the amino and hydroxyl groups. The amino group can be protected with common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent its interference in subsequent reactions. The phenolic hydroxyl group can also be protected, for example, as a benzyl (B1604629) ether or a silyl (B83357) ether, to avoid its acylation or alkylation during the functionalization of other parts of the molecule. The selective protection of aminophenols is a well-established strategy in organic synthesis. umich.eduresearchgate.net
With the amino and hydroxyl groups masked, the bromo substituent serves as a key handle for diversification via palladium-catalyzed cross-coupling reactions. beilstein-journals.org Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a variety of substituents at the C-6 position. nih.gov For instance, a Suzuki coupling with an aryl or heteroaryl boronic acid would yield a biaryl structure. A Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety, which could be further elaborated. The Buchwald-Hartwig amination allows for the introduction of a wide range of substituted amino groups.
Following the modification at the C-6 position, the protecting groups on the amino and hydroxyl moieties can be selectively removed. The choice of protecting groups is crucial to ensure orthogonal deprotection strategies. For example, a Boc group is readily cleaved under acidic conditions, while a benzyl ether can be removed by hydrogenolysis, leaving other functional groups intact.
The now-liberated amino and hydroxyl groups are available for further functionalization. The amino group can undergo acylation, alkylation, or sulfonylation to introduce another layer of diversity. Chemoselective N-acylation of aminophenols is a known process and can be achieved under specific conditions. researchgate.net Similarly, the hydroxyl group can be alkylated or acylated to introduce new ether or ester functionalities.
An alternative strategy involves multi-component reactions (MCRs), which can rapidly build molecular complexity in a single step. While direct application of MCRs to a complex scaffold like This compound might be challenging, simpler indane precursors could potentially be assembled using MCRs, followed by functional group interconversions to arrive at the desired polyfunctionalized derivatives.
The table below illustrates a hypothetical, yet synthetically plausible, series of polyfunctionalized indane derivatives that could be synthesized from This compound using the strategies outlined above.
| Derivative Name | R1 (at C1-amino) | R2 (at C5-hydroxyl) | R3 (at C6) |
| 1 | Acetyl | Methyl | Phenyl |
| 2 | tert-Butoxycarbonyl | Benzyl | 4-Fluorophenyl |
| 3 | Hydrogen | Hydrogen | 2-Thienyl |
| 4 | Methyl | Hydrogen | Morpholin-4-yl |
| 5 | Benzoyl | Acetyl | Phenylethynyl |
Vii. Mechanistic Biological Investigations in Vitro and Biochemical Focus
Exploration of Molecular Target Interactions
No specific studies on the molecular target interactions of 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol were found. The following sections discuss findings for related aminoindan compounds.
Enzyme Inhibition and Activation Mechanisms
While there is no information regarding this compound, other amino acid derivatives have been studied for their effects on various enzymes. For instance, a study on synthetic amino acid derivatives demonstrated inhibitory potential against digestive enzymes like pancreatic α-amylase and α-glucosidase, with some compounds acting as competitive or mixed inhibitors. nih.govresearchgate.net Another study showed that certain non-proteinogenic amino acid derivatives could inhibit carbonic anhydrase isoenzymes and acetylcholinesterase. nih.gov The aminoindan scaffold itself is a core component of compounds designed to interact with enzymes. For example, derivatives of cis-1-amino-2-indanol are used as ligands in catalysts for asymmetric synthesis, highlighting their ability to interact with metal centers in a highly specific manner. nih.govmdpi.com
Receptor Binding Studies and Ligand Efficacy
Direct receptor binding data for this compound is not available. However, the structural similarity of aminoindans to neurotransmitters suggests potential interactions with their corresponding receptors. Alanine scanning mutagenesis studies on the insulin (B600854) receptor have identified specific amino acid residues crucial for ligand binding, demonstrating the types of interactions that can govern receptor-ligand recognition. nih.gov The general class of amino acid derivatives has been explored for their ability to modulate receptor activity.
Protein-Ligand Interaction Dynamics
There are no protein-ligand interaction studies specifically for this compound. However, the presence of a bromine atom suggests the potential for halogen bonding, a significant interaction in protein-ligand complexes. nih.govsemanticscholar.org Studies on halogenated ligands have shown that halogens can interact with backbone Lewis bases (oxygen and nitrogen) and side-chain functional groups of amino acids. nih.gov The nature of these interactions can be influenced by the type of halogen and the surrounding amino acid residues. nih.gov Computational studies and analyses of protein-ligand crystal structures have provided insights into the geometry and energetic contributions of halogen bonds in rational drug design. semanticscholar.orgnih.gov
Cellular Pathway Modulation Studies (In Vitro)
No in vitro studies on the cellular pathway modulation by this compound have been reported.
Investigation of Signal Transduction Cascades
Information regarding the effect of this compound on signal transduction is absent from the literature. Amino acids and their derivatives, however, are known to modulate key signaling pathways. For example, they can influence the mTOR pathway, which is a central regulator of cell growth and proliferation, and the eIF2α kinase pathway, which is involved in the cellular stress response. nih.gov
Gene Expression Modulation
There are no available studies on how this compound may modulate gene expression. Research on other amino-containing compounds, such as 2-aminoadamantane, has shown that they can induce changes in the expression of genes involved in various signaling pathways, cytoskeletal proteins, synaptic proteins, and metabolic enzymes in the brain. nih.gov Such studies often utilize techniques like DNA macroarray analysis to identify changes in mRNA expression levels. nih.gov
Biochemical Assay Development for Compound Evaluation
The initial assessment of the biological potential of compounds like this compound and its derivatives often begins with the development of targeted biochemical assays. These assays are crucial for understanding how a compound interacts with specific biological molecules, such as enzymes or receptors. For instance, in the pursuit of novel treatments for conditions like acute myeloid leukemia (AML), a key therapeutic strategy is the induction of cancer cell differentiation.
To identify small molecules that can trigger this process, researchers have established phenotypic screens. A primary readout in these screens often involves measuring the expression of cell surface markers indicative of differentiation, such as CD11b. This approach allows for the high-throughput screening of compound libraries to pinpoint molecules that elicit the desired cellular response. While direct biochemical assay data for this compound is not extensively detailed in the public domain, the evaluation of analogous structures provides a framework for how such assays would be constructed. The process typically involves validating the "hit" compound in various cell lines to confirm its activity and then proceeding to more detailed mechanistic studies.
Structure-Biological Activity Relationships at the Molecular Level
Understanding the relationship between a compound's chemical structure and its biological activity (Structure-Activity Relationship or SAR) is a critical step in optimizing lead compounds. For classes of molecules related to this compound, systematic modifications of the core structure have been explored to enhance potency and other pharmacological properties.
For example, in studies of related benzo[e] mdpi.comnih.govoxazepin-2(3H)-ones, which share some structural similarities, researchers have investigated the impact of different substituents on their ability to induce AML cell differentiation. These studies have revealed that specific modifications can dramatically alter a compound's efficacy. For instance, the position and nature of substituent groups on the aromatic ring can lead to significant gains or losses in activity. While a detailed SAR table for this compound is not available, the table below illustrates the principles of SAR by showing how modifications to a related core structure can impact biological activity.
| Compound/Analog | Core Structure Modification | Relative Activity |
| Analog A | Original oxazepanone core | Baseline |
| Analog B | 6,6-fused ring system | 15-fold loss in activity mdpi.com |
| Analog C | Pyridine (B92270) analog | Weak activity retained mdpi.com |
This table is illustrative of SAR principles based on related compound classes, as specific data for this compound is not publicly available.
Mechanistic Basis of Potential Biological Effects (e.g., Antiproliferative, Antimicrobial)
Investigating the mechanistic basis of a compound's biological effects is essential to understanding its therapeutic potential. For compounds identified as having antiproliferative properties, such as those that induce differentiation in cancer cells, the underlying mechanism can be complex. The goal of differentiation therapy, for instance, is to force cancer cells to mature into non-proliferating, terminally differentiated cells. mdpi.com This represents a departure from traditional cytotoxic approaches that aim to kill cancer cells directly.
The antiproliferative effect of such compounds is therefore a direct consequence of their ability to reactivate dormant differentiation pathways within the cancer cells. This can involve interactions with a variety of cellular targets, including nuclear receptors or enzymes that regulate gene expression.
While the specific antiproliferative or antimicrobial mechanisms of this compound have not been detailed, the general approach to elucidating these mechanisms involves a battery of in vitro experiments. For antiproliferative activity, this would include cell cycle analysis, apoptosis assays, and western blotting to probe for changes in key signaling proteins. For potential antimicrobial effects, researchers would typically perform minimum inhibitory concentration (MIC) assays against a panel of relevant microbes, followed by studies to determine if the compound is bacteriostatic or bactericidal and to identify its cellular target.
Viii. Advanced Analytical Methodologies for Purity and Stability Assessment
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating the target compound from impurities, including starting materials, byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile and thermally sensitive compounds like 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol. Coupling HPLC with a Diode Array Detector (DAD) offers the significant advantage of monitoring absorbance across a wide range of wavelengths simultaneously. researchgate.netresearchgate.net This is particularly useful for method development and for identifying co-eluting peaks, as the UV-Vis spectrum of each component can be obtained.
For this compound, a reversed-phase HPLC method is typically developed. nih.gov The substituted benzene (B151609) ring constitutes a strong chromophore, making UV detection highly sensitive. The presence of polar amino and hydroxyl groups dictates the choice of a suitable stationary phase, often a C18 or C8 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govthermofisher.com Gradient elution is often employed to achieve optimal separation of the main compound from potential impurities with different polarities. nih.gov The DAD allows for the selection of the wavelength of maximum absorbance (λmax) for the analyte, maximizing sensitivity, while also enabling the analysis of the entire spectrum to ensure peak purity. wur.nlrsc.org
Table 1: Illustrative HPLC-DAD Method Parameters for Analysis
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 2.7 µm | Provides efficient separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH and improves peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |
| Gradient | 5% to 95% B over 15 min | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale separation. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Detection (DAD) | 210-400 nm, Quantify at λmax | Captures full UV spectrum for purity analysis and quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection and identification power of MS. However, direct analysis of polar and high-boiling-point compounds like this compound is challenging due to their low volatility and potential for thermal degradation in the GC inlet. nih.gov
To overcome these limitations, derivatization is an essential prerequisite. nih.govsemanticscholar.orgphenomenex.blog The active hydrogens of the amino (-NH2) and hydroxyl (-OH) groups are replaced with non-polar functional groups, most commonly through silylation to form trimethylsilyl (B98337) (TMS) derivatives. phenomenex.blog This process increases the compound's volatility and thermal stability, making it amenable to GC analysis. nih.govoup.com
Once derivatized, the compound is separated on a low-polarity capillary column. The eluting components are then ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural confirmation and impurity identification. researchgate.net The fragmentation pattern for the TMS-derivatized this compound would be expected to show characteristic losses, such as the loss of a methyl group from the TMS ether, and a distinctive isotopic pattern for the bromine-containing fragments (M+ and M+2 peaks of nearly equal intensity). nih.govyoutube.com
Table 2: Predicted GC-MS Fragmentation Behavior
| Process | Description | Potential Fragment (m/z) |
|---|---|---|
| Molecular Ion | The intact, derivatized molecule with one electron removed. | M+• (with Br isotope pattern) |
| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the TMS-ether or TMS-amine. | M-15 (loss of CH₃ from TMS) |
| Loss of Bromine | Cleavage of the Carbon-Bromine bond. | M-79/81 |
| Indane Ring | Characteristic fragments from the indane core structure. researchgate.net | Varies |
Chiral Chromatography for Enantiomeric Purity
The carbon atom at position 1, bearing the amino group, is a stereocenter, meaning that this compound exists as a pair of enantiomers. Since enantiomers can have different pharmacological activities, it is critical to separate and quantify them. eijppr.com Chiral chromatography is the most effective technique for this purpose. yakhak.org
This separation is typically achieved using HPLC with a Chiral Stationary Phase (CSP). nih.govcsfarmacie.cz CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. eijppr.com For a primary amine like the target compound, several types of CSPs are effective:
Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose (B160209) are widely used and offer broad applicability for a range of chiral compounds, including amines. yakhak.org
Macrocyclic glycopeptide-based CSPs: Phases like teicoplanin or vancomycin (B549263) are particularly successful for separating underivatized amino compounds due to their ability to engage in multiple types of interactions (ionic, hydrogen bonding, etc.). nih.gov
Pirkle-type CSPs: These phases operate on a π-acceptor/π-donor interaction mechanism and are effective for compounds with aromatic rings. eijppr.com
The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. yakhak.org
Table 3: Common Chiral Stationary Phases for Amine Separation
| CSP Type | Chiral Selector Example | Primary Separation Mechanism |
|---|---|---|
| Polysaccharide | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric inclusion. yakhak.org |
| Macrocyclic Glycopeptide | Teicoplanin, Norvancomycin | Ionic interactions, hydrogen bonding, inclusion complexation. nih.gov |
| Pirkle-Type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, dipole-dipole interactions, hydrogen bonding. eijppr.com |
| Crown Ether | Chiral Crown Ether | Complexation of the primary amine within the ether cavity. nih.gov |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability
Thermal analysis techniques are vital for assessing the stability of a compound under thermal stress, which provides critical information for handling, storage, and formulation.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would reveal the onset temperature of thermal decomposition, indicating the upper-temperature limit of its stability. acs.org Significant mass loss would be associated with the degradation of the molecule. tandfonline.comroyalsocietypublishing.orgingentaconnect.comresearchgate.net
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The DSC profile for this compound would show an endothermic peak corresponding to its melting point and enthalpy of fusion. researchgate.net At higher temperatures, an exothermic event would typically be observed, corresponding to thermal decomposition, which can be correlated with the mass loss seen in TGA. researchgate.net These data are crucial for understanding the compound's physical properties and thermal hazards.
Table 4: Hypothetical Thermal Analysis Data
| Technique | Parameter | Illustrative Value | Significance |
|---|---|---|---|
| DSC | Melting Point (Tₘ) | 150 - 155 °C | Purity indicator and physical property. |
| DSC | Enthalpy of Fusion (ΔHբ) | 25 kJ/mol | Energy required to melt the solid. |
| TGA | Onset of Decomposition (Tₒ) | > 200 °C | Start of significant thermal degradation. |
| TGA | Major Mass Loss Step | 200 - 350 °C | Corresponds to the primary decomposition of the molecule. |
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of the analyte in solution, provided no other components absorb at the selected wavelength. khanacademy.org The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. khanacademy.orgmlsu.ac.inbyjus.comlibretexts.org
The chromophore in this compound is the substituted benzene ring. Phenols and aromatic amines typically exhibit strong UV absorption. nih.govresearchgate.net The presence of the bromine atom and the specific substitution pattern will influence the exact position of the wavelength of maximum absorbance (λmax). researchgate.netyoutube.commdpi.com To determine the concentration of a pure sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Table 5: Example Calibration Data for Spectrophotometric Analysis
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 1.0 | 0.110 |
| 2.5 | 0.275 |
| 5.0 | 0.550 |
| 7.5 | 0.825 |
Ix. Future Research Directions and Applications in Advanced Chemical Research
Development of Novel Synthetic Methodologies
The efficient synthesis of 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol is a crucial first step for its exploration in advanced chemical research. While specific synthetic routes for this exact molecule are not extensively documented, methodologies for analogous substituted cis-1-amino-2-indanols can be adapted and optimized. nih.gov Future research in this area could focus on several key strategies:
Asymmetric Synthesis: Developing enantioselective routes to obtain specific stereoisomers of this compound is paramount, as different stereoisomers can exhibit distinct biological activities and chemical properties. This could be achieved through the use of chiral catalysts, auxiliaries, or enzymatic resolutions. nih.gov
Post-Functionalization of the Indane Core: A plausible strategy involves the synthesis of a core indane structure, followed by the sequential introduction of the amino, bromo, and hydroxyl groups. This approach would allow for the modular synthesis of a library of related compounds with varying substitution patterns.
Pre-Functionalization Approach: An alternative is the use of a pre-functionalized starting material, where the desired substituents are already in place on an aromatic precursor, which is then cyclized to form the indane ring system. nih.gov
A key intermediate in the potential synthesis is the corresponding indanone, 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one, which can be synthesized from N-(6-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide. chemicalbook.com The subsequent reduction of the ketone and potential manipulation of the functional groups would lead to the target compound.
Table 1: Potential Synthetic Precursors and Transformations
| Precursor | Transformation | Reagents and Conditions | Product |
|---|---|---|---|
| N-(6-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | Hydrolysis | 6 M HCl, 100°C | 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one |
| 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one | Reduction | NaBH4, MeOH | 5-amino-6-bromo-2,3-dihydro-1H-inden-1-ol |
Design of Next-Generation Indane-Based Chemical Probes
Chemical probes are essential tools for dissecting complex biological processes. The structure of this compound makes it an attractive scaffold for the design of novel chemical probes. The amino and hydroxyl groups provide convenient handles for the attachment of reporter tags, such as fluorophores or biotin, while the bromine atom can be utilized for photo-crosslinking experiments to identify protein targets.
Future research could focus on leveraging this scaffold to develop probes for specific enzyme families, such as kinases or bromodomains, where the indane core could serve as a privileged structure for binding. The bromine atom, in particular, could be exploited for developing selective inhibitors, as has been demonstrated with brominated quinazolinones for bromodomain inhibition. nih.gov
Integration with High-Throughput Screening Platforms for Target Identification
High-throughput screening (HTS) is a powerful method for identifying new biologically active molecules from large compound libraries. nih.gov Libraries of compounds based on the this compound scaffold could be synthesized and screened against a wide range of biological targets. The modular nature of the proposed synthetic strategies would facilitate the rapid generation of a diverse set of derivatives with varying physicochemical properties.
The development of automated synthesis and screening platforms would accelerate the discovery of novel hits. rsc.org HTS campaigns could focus on identifying compounds that modulate specific cellular pathways or exhibit desired phenotypic effects. The structural information from active compounds would then guide the design of more potent and selective second-generation molecules.
Exploration of Targeted Delivery Systems (Excluding Clinical Applications)
In the realm of fundamental chemical research, targeted delivery systems can be employed to shuttle molecules to specific cellular compartments or tissues in experimental models. The functional groups on this compound could be used to conjugate it to targeting moieties, such as peptides or antibodies, that recognize specific cell surface receptors.
For instance, the amino group could be acylated with a linker attached to a targeting ligand. These targeted conjugates could be used to study the uptake and distribution of indane-based compounds in cells and to investigate the effects of localized compound delivery. This research would provide valuable insights into the principles of targeted delivery, independent of any direct clinical translation.
Role of this compound as a Versatile Synthetic Intermediate
Beyond its potential as a bioactive molecule, this compound can serve as a versatile intermediate for the synthesis of more complex molecular architectures. The three distinct functional groups offer a rich playground for chemical transformations.
The amino group can be diazotized and converted into a variety of other functional groups, or it can be used in coupling reactions to form amides, sulfonamides, or ureas. chemicalbook.com
The bromine atom is a prime site for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
The hydroxyl group can be alkylated, acylated, or used as a directing group in subsequent reactions.
This versatility makes this compound a valuable building block for the construction of diverse chemical libraries aimed at discovering new materials and molecules with novel properties.
Q & A
Q. What are the optimal synthetic routes for 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol?
The compound can be synthesized via reduction of its ketone precursor (e.g., 6-bromo-2,3-dihydro-1H-inden-1-one) using sodium borohydride (NaBH₄) in alcohol solvents under inert conditions, yielding high purity (70–85%) . Alternative routes include catalytic hydrogenation or chiral resolution using lipases (e.g., Burkholderia cepacia lipase) for enantioselective synthesis, achieving >95% enantiomeric excess (e.e.) .
Q. How is the molecular structure and purity validated?
Key techniques:
Q. What are the critical physicochemical properties for experimental design?
| Property | Value | Method |
|---|---|---|
| Solubility (water) | 2.1 mg/mL (25°C) | Shake-flask method |
| LogP (octanol-water) | 1.8 | HPLC retention time |
| pKa (amine group) | 9.2 | Potentiometric titration |
Advanced Research Questions
Q. How can enantiomeric purity be achieved, and what challenges arise in stereochemical assignments?
Enantioselective synthesis employs enzymatic kinetic resolution (e.g., Chromobacterium viscosum lipase), which selectively hydrolyzes one enantiomer of a diester precursor (regioselectivity: 38:1, E = 48) . Challenges include:
- Ambiguities in stereochemical assignments via NMR due to overlapping signals (resolved via COSY and NOESY) .
- Conflicting crystallography data for halo-dihydroindenols (e.g., (S)-4-bromo vs. (R)-5-bromo derivatives) .
Q. How does the bromine substituent influence biological activity in receptor binding studies?
The bromine atom enhances hydrophobic interactions with target proteins. For example:
- Dopamine D2 receptor : Bromine increases binding affinity (IC₅₀ = 120 nM vs. 450 nM for non-brominated analogs) via halogen bonding .
- Kinase inhibition : Bromine improves selectivity for JAK3 over JAK2 (10-fold) in fluorinated analogs .
Q. What computational methods predict the compound’s reactivity and interactions?
- DFT calculations : Optimize geometry and predict electrophilic sites (e.g., amino group nucleophilicity: Fukui f⁻ = 0.15) .
- Molecular docking : Simulate binding to β-adrenergic receptors (Glide score: −8.2 kcal/mol) .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported synthetic yields for brominated dihydroindenols?
Reported yields vary (50–85%) due to:
- Reducing agent efficiency : NaBH₄ vs. LiAlH₄ (latter gives higher yields but lower purity) .
- Solvent effects : Isopropanol reduces side reactions vs. ethanol (validated via GC-MS) .
Q. Why do similar compounds (e.g., 5-fluoro vs. 6-bromo derivatives) show divergent bioactivity?
Fluorine’s electronegativity increases metabolic stability but reduces membrane permeability (logP = 1.2 vs. 1.8 for bromine), impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
